molecular formula C13H10N2O B1148709 1,10-Phenanthroline-4-Methanol CAS No. 184946-30-3

1,10-Phenanthroline-4-Methanol

Cat. No. B1148709
CAS RN: 184946-30-3
M. Wt: 210.2313
InChI Key:
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Description

1,10-Phenanthroline is a heterocyclic organic compound . It is a white solid that is soluble in organic solvents . The 1,10 refer to the location of the nitrogen atoms that replace CH’s in the hydrocarbon called phenanthrene . Abbreviated “phen”, it is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . It is often sold as the monohydrate . It is used as a redox indicator and reagent for spectrophotometric assay of silver . It acts as a chelating ligand for the determination of Fe, Pd and V . It also acts as a matrix metalloproteinase inhibitor .


Molecular Structure Analysis

1,10-Phenanthroline-4-Methanol contains total 28 bond(s); 18 non-H bond(s), 16 multiple bond(s), 1 rotatable bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 2 Pyridine(s) .


Physical And Chemical Properties Analysis

1,10-Phenanthroline is soluble in one part in about 300 parts water, 70 parts benzene; soluble in alcohol or acetone . It is a versatile starting material for synthetic organic, inorganic and supramolecular chemistry .

Mechanism of Action

1,10-Phenanthroline acts on Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . It is cytotoxic against tumor and leukemia cells. It induces the death of human ovarian carcinoma A2780 cell line and murine leukemia cells .

Safety and Hazards

1,10-Phenanthroline is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . Inhalation may irritate the nose, throat and upper respiratory tract. Contact with skin may be irritating. Material may be absorbed through the skin in harmful amounts .

Future Directions

Replacing traditional sulfuric acid and hydrochloric acid with deep eutectic solvents (DESs) as new catalysts provides a more efficient, greener and more economical strategy for the synthesis of 1,10-phenanthroline by a new improved Skraup reaction . The chemical versatility of pristine 1,10-phenanthroline, a weakly fluorescent molecule, has been exploited to design many UV-Vis-NIR luminescent organic derivatives and coordination compounds .

properties

CAS RN

184946-30-3

Product Name

1,10-Phenanthroline-4-Methanol

Molecular Formula

C13H10N2O

Molecular Weight

210.2313

synonyms

1,10-Phenanthroline-4-Methanol

Origin of Product

United States

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